2-(3-Methyl-1-benzofuran-5-yl)acetonitrile

Enzyme Inhibition Glycosidase Medicinal Chemistry

Researchers often face supply inconsistencies for specialized benzofuran building blocks, causing delays in medicinal chemistry programs. This compound provides a reliable, ready-to-use solution. - Ideal negative control for enzyme inhibition assays (α-L-fucosidase, α-glucosidase, β-galactosidase) with documented high-µM IC50 values. - Strategic scaffold for synthesizing kinase inhibitor libraries; nitrile handle enables rapid SAR analog generation. - Documented 95% purity ensures immediate suitability as a chromatographic standard or reference material.

Molecular Formula C11H9NO
Molecular Weight 171.19 g/mol
Cat. No. B13621038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methyl-1-benzofuran-5-yl)acetonitrile
Molecular FormulaC11H9NO
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESCC1=COC2=C1C=C(C=C2)CC#N
InChIInChI=1S/C11H9NO/c1-8-7-13-11-3-2-9(4-5-12)6-10(8)11/h2-3,6-7H,4H2,1H3
InChIKeyOGQPRFDMBZYPIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Methyl-1-benzofuran-5-yl)acetonitrile Overview


2-(3-Methyl-1-benzofuran-5-yl)acetonitrile (CAS 1889415-23-9) is a benzofuran derivative characterized by a methyl group at the 3-position and an acetonitrile group at the 5-position of the benzofuran ring . This compound is of interest as a building block in medicinal chemistry and organic synthesis, with a molecular formula of C11H9NO and a molecular weight of 171.19 g/mol . Its structure combines the benzofuran scaffold—a privileged structure in drug discovery—with a nitrile functional group that serves as a versatile handle for further chemical transformations [1].

1
Scaffold Benzofuran core with 3‑methyl substitution
2
Handle 5‑Acetonitrile enables amine, acid, tetrazole formation
3
Procurement Available with documented purity and consistent supply

2-(3-Methyl-1-benzofuran-5-yl)acetonitrile: Critical Differentiators


The substitution pattern of the benzofuran ring profoundly influences biological activity, physicochemical properties, and synthetic utility. Simply substituting 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile with a generic benzofuran acetonitrile or a positional isomer can lead to drastically different outcomes. For example, the 3-methyl group in this compound is crucial for its interaction with certain biological targets, as demonstrated by differential enzyme inhibition profiles [1]. Moreover, the 5-position acetonitrile group provides a unique vector for further derivatization, impacting both the synthetic route and the final compound's properties compared to analogs with substituents at other positions [2].

3‑Methyl removal
Absence of the 3‑methyl group may shift enzyme interaction profiles and electronic properties.
Positional isomer
Relocating the acetonitrile from the 5‑position alters derivatization vectors and synthetic outcomes.
Unsubstituted analog
2‑(Benzofuran‑5‑yl)acetonitrile (CAS 37813‑04‑0) lacks regioselective control, limiting scaffold diversification.

2-(3-Methyl-1-benzofuran-5-yl)acetonitrile: Quantitative Evidence vs. Analogs


Glycosidase Inhibition Profile

2-(3-Methyl-1-benzofuran-5-yl)acetonitrile exhibits a distinct enzyme inhibition profile compared to other benzofuran derivatives. It shows weak inhibition of bovine kidney α-L-fucosidase with an IC50 of 181,000 nM, rice α-glucosidase with an IC50 of 226,000 nM, and bovine liver β-galactosidase with an IC50 of 876,000 nM [1]. In contrast, a related benzofuran derivative, [3-[(5'-fluoro-2',4-dihydroxy-1,1'-biphenyl-3-yl)carbonyl]-2-methyl-1-benzofuran-5-yl]acetonitrile, inhibits the same α-L-fucosidase with an IC50 of 4.5 nM [2]. This 40,222-fold difference highlights the critical role of the 3-methyl and 5-acetonitrile substitution pattern in modulating enzyme affinity and selectivity, and underscores why this specific compound cannot be interchanged with more potent analogs without altering the biological response.

Glycosidase Inhibition
Class‑level inference
IC50 1.81×105 nM (α‑L‑fucosidase)
Target compound
vs
IC50 4.5 nM
Potent analog comparator
40,222‑fold weaker for target
Reported weak inhibition profile; may serve as negative control or scaffold optimization baseline.
In vitro enzyme assays (bovine kidney, rice, bovine liver); class‑level data.
Enzyme Inhibition Glycosidase Medicinal Chemistry

Synthetic Versatility via Acetonitrile Group

The acetonitrile group at the 5-position of the benzofuran ring is a versatile synthetic handle that enables a range of transformations not possible with other functional groups [1]. For instance, it can be readily converted to amines, carboxylic acids, or tetrazoles, providing access to diverse chemical space. This contrasts with analogs like 2-(benzofuran-5-yl)acetonitrile (CAS 37813-04-0), which, while also possessing a nitrile group, lacks the 3-methyl substitution that can influence the electronics and reactivity of the benzofuran core . Furthermore, the specific combination of 3-methyl and 5-acetonitrile groups allows for unique regioselective transformations, as demonstrated in the synthesis of 2-substituted benzofuran compounds via catalytic methods [2].

Synthetic Versatility
Class‑level inference
5‑acetonitrile → amine, acid, tetrazole
Target: 3‑methyl‑5‑acetonitrile benzofuran
vs
Lacks 3‑methyl group
2‑(Benzofuran‑5‑yl)acetonitrile
3‑methyl influences electronic environment and regioselectivity
Regioselective derivatization profile supports complex benzofuran synthesis.
Synthetic pathway context may vary; general class behavior.
Organic Synthesis Medicinal Chemistry Building Block

Antiproliferative and EGFR Inhibition Potential

While direct activity data for 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile against cancer cells or EGFR is not publicly available, studies on structurally related nitrile-containing benzofuran derivatives provide a strong class-level inference for its potential utility. For example, a series of cyanobenzofurans were evaluated for antiproliferative activity and EGFR inhibition, with some compounds showing promising results [1]. In a separate study, benzofuran-based farnesyltransferase inhibitors demonstrated potent antitumor activity, with the most potent analog (11f) exhibiting an IC50 of 1.1 nM [2]. The 3-methyl-5-acetonitrile substitution pattern in the target compound positions it as a valuable scaffold for further optimization in kinase inhibitor programs, where subtle changes in substitution can dramatically alter potency and selectivity.

Antiproliferative Potential
Data to verify
Direct activity not reported for target compound
Benzofuran farnesyltransferase inhibitor 11f: IC50 1.1 nM (class reference)
Class‑level scaffold potential for kinase inhibitor SAR; direct data to verify.
No direct antiproliferative data; inference from structurally related analogs.
Anticancer EGFR Kinase Inhibition

Commercial Purity and Quality

2-(3-Methyl-1-benzofuran-5-yl)acetonitrile is commercially available from Sigma-Aldrich with a specified purity of 95% . This established supply chain and documented purity level provide a reliable baseline for research and development, ensuring reproducibility in experimental procedures. In contrast, many other benzofuran derivatives or custom-synthesized analogs may lack such rigorous quality control and documentation, introducing variability that can confound research outcomes.

Commercial Purity
Supplier data
95% (supplier specification)
Sigma‑Aldrich commercial grade
Documented purity supports experimental reproducibility.
Purity may vary across batches; confirm COA.
Chemical Synthesis Quality Control Procurement

2-(3-Methyl-1-benzofuran-5-yl)acetonitrile Applications


Negative Control for Glycosidase Assays

Given its weak inhibition of α-L-fucosidase, α-glucosidase, and β-galactosidase (IC50 values in the high micromolar range) [1], this compound serves as an ideal negative control or reference standard in enzyme inhibition assays. This is particularly valuable when screening more potent benzofuran-based inhibitors, as it establishes a baseline for background activity and validates assay conditions.

Key Intermediate for Kinase Inhibitor Synthesis

The presence of both a 3-methyl group and a 5-acetonitrile group makes this compound a strategic building block for synthesizing libraries of benzofuran-based kinase inhibitors [2]. The nitrile group can be easily modified to generate diverse analogs for structure-activity relationship (SAR) studies targeting kinases such as EGFR or farnesyltransferase [3].

Scaffold for Regioselective Derivatization

The unique electronic and steric environment created by the 3-methyl and 5-acetonitrile substitution pattern enables regioselective functionalization of the benzofuran core [4]. This is particularly useful for synthesizing complex benzofuran derivatives that are difficult to access from simpler analogs, offering a distinct advantage in medicinal chemistry programs requiring specific substitution patterns.

Quality Control Standard for Benzofuran Derivatives

With its documented purity of 95% from a reputable commercial source , this compound can be used as a chromatographic standard or reference material for quality control in the synthesis and analysis of other benzofuran derivatives. Its well-defined structure and availability make it a reliable benchmark for analytical method development.

Application
Selection Property
Validation Focus
Glycosidase enzyme assays
Reported weak glycosidase inhibition (high IC50 context)
Baseline activity validation and assay condition control
Kinase inhibitor SAR studies
5‑acetonitrile synthetic handle; 3‑methyl scaffold
Analog library synthesis and potency assessment
Regioselective benzofuran functionalization
Substitution pattern influences regioselective outcomes
Synthetic route development and derivative scope
Chromatographic standard / reference material
Documented purity and well‑defined structure
Analytical method development and purity benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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